molecular formula C18H14N4OS3 B2886889 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 670273-01-5

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2886889
CAS No.: 670273-01-5
M. Wt: 398.52
InChI Key: XJLOPESLGPYBCK-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring two pharmacologically significant moieties: a benzothiazole ring and a 1,3,4-thiadiazole scaffold. The benzothiazole group is linked to a phenyl ring at the 4-position, which is further connected via an acetamide bridge to a sulfanyl-substituted 5-methyl-1,3,4-thiadiazole. This structural architecture is associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, as seen in analogous compounds .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS3/c1-11-21-22-18(25-11)24-10-16(23)19-13-8-6-12(7-9-13)17-20-14-4-2-3-5-15(14)26-17/h2-9H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLOPESLGPYBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core One common approach is the condensation of 2-aminobenzothiazole with an appropriate phenyl derivative under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis may be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

  • Reduction: The benzothiazole and thiadiazole rings can be reduced to form corresponding amines.

  • Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Phenolic derivatives, quinones.

  • Reduction: Amines, hydrazines.

  • Substitution: Amides, ethers, thioethers.

Scientific Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry: It can serve as a lead compound for the development of new drugs, particularly in the treatment of bacterial infections, cancer, and inflammatory diseases.

  • Material Science: Its unique structure makes it a candidate for use in advanced materials, such as organic semiconductors and nonlinear optical materials.

  • Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

  • 5-Methyl vs. Aryl/Substituted Aryl Groups: The target compound’s 5-methyl group on the thiadiazole contrasts with derivatives such as 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide (), which has a 3-methylphenyl substituent. Example: The 4-chlorophenoxy group in 2-(4-chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide () introduces halogenated hydrophobicity, which may influence bioavailability .
  • Sulfanyl vs. Sulfamoyl Linkages :
    Unlike sulfamoyl-containing analogs (e.g., sulfamethizole derivatives in ), the sulfanyl group in the target compound may reduce hydrogen-bonding capacity but increase metabolic stability .

Modifications in the Acetamide Bridge

  • N-Substituents :
    The acetamide’s phenyl-benzothiazole group differentiates it from compounds like N-(4-acetamidophenyl)-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide (), where the acetamide is linked to a 4-acetamidophenyl group. Such substitutions modulate solubility and membrane permeability .

  • Triazole vs. Thiadiazole Hybrids :
    N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide () replaces the thiadiazole with a triazole, altering electronic properties and binding affinity .

Anticancer Potential

  • The target compound’s benzothiazole-thiadiazole hybrid structure aligns with cytotoxic derivatives like N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (), which showed potent activity in MTT assays (IC₅₀ < 10 μM) .
  • N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide () demonstrated dual kinase inhibition (EGFR/VEGFR-2), suggesting a possible mechanism for the target compound .

Antimicrobial and Enzyme Inhibition

  • Sulfamethizole derivatives () with sulfamoyl linkages exhibit carbonic anhydrase inhibition, whereas the sulfanyl group in the target compound may favor alternative targets like thioredoxin reductase .
  • Acetazolamide-inspired analogs () highlight the role of thiadiazole in diuretic and anticonvulsant activities, though substituent variations significantly alter selectivity .

Physicochemical Properties

Compound LogP Molecular Weight Key Substituents
Target Compound ~3.5* 425.51 5-methyl-thiadiazole, benzothiazole-phenyl
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide () ~4.1* 439.53 3-methylphenyl-thiadiazole
N-(4-Acetamidophenyl)-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide () ~2.8* 456.58 Benzylsulfanyl, 4-acetamidophenyl

*Estimated using fragment-based methods.

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N4OS3C_{19}H_{16}N_{4}OS_{3}, with a molecular weight of 412.55 g/mol. The compound features a benzothiazole moiety and a thiadiazole derivative linked through an acetamide functional group, which are known for their significant biological activities.

1. Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit notable antimicrobial properties. A study highlighted that various thiadiazole derivatives show effectiveness against both Gram-positive and Gram-negative bacteria, with some derivatives demonstrating superior activity compared to standard antibiotics like gentamicin and ampicillin .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundActivity TypeTarget OrganismReference
5-(1-adamantyl)-1,3,4-thiadiazoleAntibacterialE. coli
2-(arylmethanesulfonylmethyl)-5-aryl-1,3,4-thiadiazolesAntifungalC. albicans
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-acetamideAntimicrobialS. aureus

2. Anticancer Activity

The compound's potential as an anticancer agent is supported by findings that thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, certain derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo .

3. Anti-inflammatory Effects

Studies have reported that benzothiazole derivatives possess anti-inflammatory properties by inhibiting key inflammatory mediators such as cytokines and prostaglandins . This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : It could modulate receptor activity linked to inflammation or cancer progression.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Antimicrobial Activity : A comparative study demonstrated that a series of thiadiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that specific substitutions enhanced potency against resistant strains .
  • Anticancer Evaluation : In vitro studies showed that specific benzothiazole derivatives induced apoptosis in breast cancer cell lines. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Q & A

Q. What are the key synthetic routes for preparing N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide?

The synthesis typically involves multi-step reactions:

  • Thiazole/Thiadiazole Ring Formation : Cyclization of precursors like 2-aminothiophenol derivatives with α-haloketones or thioureas under reflux conditions in solvents such as ethanol or dichloromethane .
  • Sulfanyl Acetamide Coupling : Reaction of the intermediate thiazole/thiadiazole with activated acetamide derivatives using coupling agents.
  • Purification : Column chromatography or recrystallization to isolate the final product. Reaction progress is monitored via thin-layer chromatography (TLC) , and structural confirmation relies on NMR, IR spectroscopy, and mass spectrometry .

Q. How is the compound characterized to confirm its structural integrity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .
  • Elemental Analysis : To confirm purity and stoichiometry .
  • X-ray Crystallography (if available): For definitive 3D structural elucidation .

Q. What are the preliminary biological screening protocols for this compound?

Initial assays focus on:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition : Fluorescence-based assays targeting enzymes like kinases or proteases, with IC50_{50} determination .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Systematic optimization involves:

  • Design of Experiments (DoE) : Varying temperature, solvent polarity, and catalyst loading to identify optimal parameters .
  • Kinetic Studies : Monitoring reaction rates via HPLC to determine rate-limiting steps .
  • Green Chemistry Approaches : Substituting toxic solvents (e.g., DCM) with biodegradable alternatives like cyclopentyl methyl ether .

Q. How should researchers address contradictions in reported biological activity data?

Contradictions may arise from assay variability or impurity. Mitigation strategies include:

  • Reproducibility Checks : Repeating assays in triplicate under standardized conditions .
  • Purity Validation : Using HPLC-MS to confirm compound integrity (>95% purity) .
  • Target Validation : siRNA knockdown or CRISPR-edited cell lines to confirm mechanism specificity .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?

SAR strategies include:

  • Systematic Substituent Variation : Modifying benzothiazole or thiadiazole substituents (e.g., methyl to halogen groups) and comparing bioactivity .
  • Computational Docking : Molecular dynamics simulations to predict binding affinities with targets like EGFR or COX-2 .
  • Pharmacophore Modeling : Identifying critical functional groups for activity using software like Schrödinger .

Example SAR Table :

Substituent (R)IC50_{50} (μM)Target ProteinReference
5-Methyl (Thiadiazole)0.45 ± 0.02EGFR Kinase
6-Fluoro (Benzothiazole)1.20 ± 0.15COX-2

Q. How can computational modeling enhance the understanding of this compound’s pharmacokinetics?

  • ADME Prediction : Tools like SwissADME to estimate absorption, distribution, and metabolic stability .
  • CYP450 Interaction Studies : Molecular docking with cytochrome P450 isoforms to predict drug-drug interactions .
  • Blood-Brain Barrier Penetration : LogP and polar surface area calculations to assess CNS accessibility .

Q. What experimental approaches are used to study the compound’s stability under physiological conditions?

  • pH-Dependent Degradation : Incubating the compound in buffers (pH 1–9) and analyzing degradation products via LC-MS .
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and thermal decomposition .
  • Light Sensitivity : UV-Vis spectroscopy to monitor photodegradation kinetics .

Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?

Advanced techniques include:

  • Surface Plasmon Resonance (SPR) : Real-time binding kinetics with purified target proteins .
  • Cryo-EM : Structural visualization of compound-protein complexes .
  • Transcriptomic Profiling : RNA-seq to identify downstream gene expression changes post-treatment .

Methodological Notes

  • Key References : Prioritize peer-reviewed journals and databases like PubChem .
  • Data Reproducibility : Ensure all protocols are detailed in supplementary materials for replication.

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